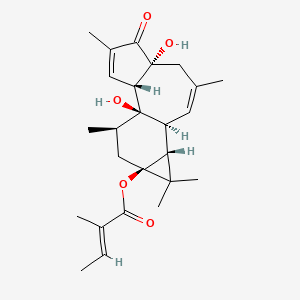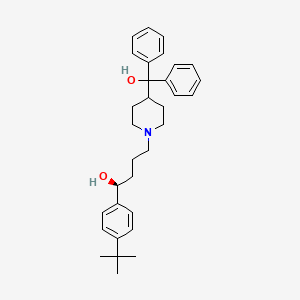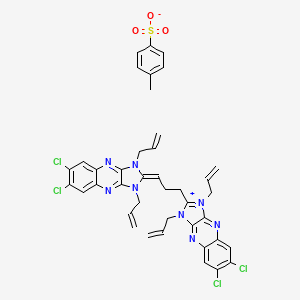
Einecs 281-179-4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of Einecs 281-179-4 involves multiple steps, including the formation of the imidazo[4,5-b]quinoxalinium core and subsequent chlorination and alkylation reactions. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve large-scale batch reactions with stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Einecs 281-179-4 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced imidazoquinoxaline compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Einecs 281-179-4 has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of Einecs 281-179-4 involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, leading to the inhibition of key biological processes. Its effects are mediated through the disruption of cellular functions, including DNA replication and protein synthesis .
Comparaison Avec Des Composés Similaires
Einecs 281-179-4 can be compared with other similar compounds, such as:
1H-Imidazo[4,5-b]quinoxaline: A core structure similar to this compound but without the additional chlorination and alkylation.
6,7-Dichloro-1H-imidazo[4,5-b]quinoxaline: A simpler derivative with fewer substituents.
2,3-Dichloroquinoxaline: Another related compound with a different substitution pattern.
The uniqueness of this compound lies in its specific substitution pattern and the presence of multiple functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
83890-95-3 |
|---|---|
Formule moléculaire |
C40H36Cl4N8O3S |
Poids moléculaire |
850.6 g/mol |
Nom IUPAC |
6,7-dichloro-2-[3-[6,7-dichloro-1,3-bis(prop-2-enyl)imidazo[4,5-b]quinoxalin-3-ium-2-yl]propylidene]-1,3-bis(prop-2-enyl)imidazo[4,5-b]quinoxaline;4-methylbenzenesulfonate |
InChI |
InChI=1S/C33H29Cl4N8.C7H8O3S/c1-5-12-42-28(43(13-6-2)31-30(42)38-24-16-20(34)21(35)17-25(24)39-31)10-9-11-29-44(14-7-3)32-33(45(29)15-8-4)41-27-19-23(37)22(36)18-26(27)40-32;1-6-2-4-7(5-3-6)11(8,9)10/h5-8,10,16-19H,1-4,9,11-15H2;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
Clé InChI |
AOIMNKXOGKTTDL-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C=CCN1C(=[N+](C2=NC3=CC(=C(C=C3N=C21)Cl)Cl)CC=C)CCC=C4N(C5=NC6=CC(=C(C=C6N=C5N4CC=C)Cl)Cl)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


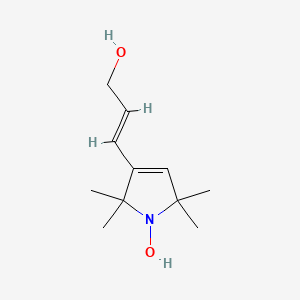
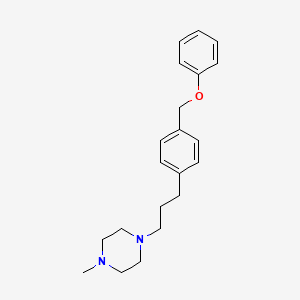
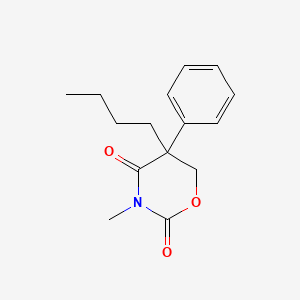

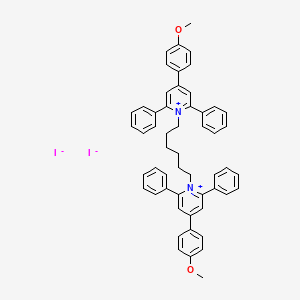
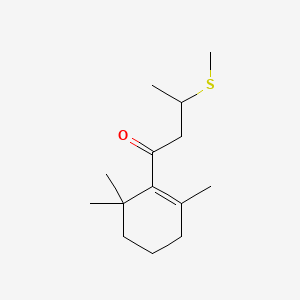

![Hydroxy-3R O-acetyl dihydro-10,11 quinidine [French]](/img/structure/B12768817.png)

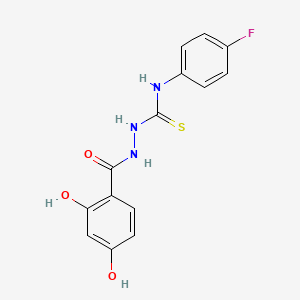
![1-methyl-5-[3-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-4-yl]indole](/img/structure/B12768846.png)

